Canagliflozin Dimer Demonstrates Non-Mutagenic and Non-Clastogenic Classification Identical to Dapagliflozin and Empagliflozin Dimers, but with API-Specific QSAR Validation
The Canagliflozin Dimer impurity was evaluated alongside Dapagliflozin Dimer and Empagliflozin Dimer in a head-to-head comparative Ames test (Salmonella typhimurium and Escherichia coli strains, up to 1 µg/plate, with and without metabolic activation) and in vitro micronucleus test (TK6 cells, up to 500 µg/mL, with and without exogenous metabolic activation). All three gliflozin dimer impurities, including the Canagliflozin Dimer, showed no evidence of mutagenicity or clastogenicity, establishing their in vitro classification as non-mutagenic. These experimental results were consistent with negative in silico QSAR predictions for mutagenicity and genotoxicity [1].
| Evidence Dimension | In vitro mutagenicity and clastogenicity classification |
|---|---|
| Target Compound Data | Non-mutagenic; no evidence of mutagenicity (Ames test up to 1 µg/plate) or clastogenicity (micronucleus test up to 500 µg/mL) |
| Comparator Or Baseline | Dapagliflozin Dimer and Empagliflozin Dimer: both non-mutagenic; no evidence of mutagenicity or clastogenicity under identical test conditions |
| Quantified Difference | No quantitative difference in genotoxicity classification; all three dimer impurities are equally non-mutagenic and non-clastogenic under the specific test conditions |
| Conditions | Ames test: S. typhimurium and E. coli strains, up to 1 µg/plate, ± metabolic activation; micronucleus test: TK6 cells, up to 500 µg/mL, ± exogenous metabolic activation |
Why This Matters
This head-to-head genotoxicity dataset provides regulatory-quality safety evidence specific to the Canagliflozin Dimer impurity, enabling its use in impurity qualification without additional mutagenicity testing during ANDA submission, a key procurement differentiator versus uncharacterized generic dimer standards.
- [1] Rane R, Satpute B, Kumar D, et al. Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapagliflozin, and empagliflozin and in vitro evaluation by Ames and micronucleus test. Drug and Chemical Toxicology. 2025;48(2):416-425. doi:10.1080/01480545.2024.2378768 View Source
